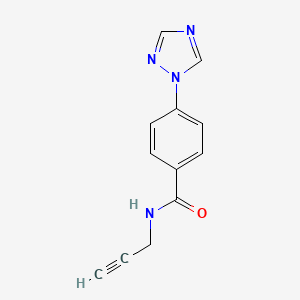![molecular formula C17H24N4O2 B7545582 2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)
2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide, also known as Boc-ONP, is a chemical compound used in scientific research. It is an amide derivative of 2-nitrophenylpropanoic acid and is commonly used as a coupling reagent in peptide synthesis.
Wirkmechanismus
2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide works by activating the carboxyl group of the amino acid to be coupled, allowing it to react with the amine group of the incoming amino acid. The coupling reaction results in the formation of a peptide bond between the two amino acids.
Biochemical and Physiological Effects:
2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide is not known to have any significant biochemical or physiological effects. It is a synthetic compound that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide as a coupling reagent is its versatility. It has been shown to be effective for coupling a wide range of amino acids, making it a useful tool for peptide synthesis. Another advantage is its relatively low cost compared to other coupling reagents.
One limitation of using 2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide is its potential for side reactions. If the reaction conditions are not carefully controlled, 2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide can react with other functional groups on the amino acid, leading to unwanted side products. Another limitation is its low solubility in some solvents, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research involving 2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide. One area of interest is the development of new coupling reagents with improved efficiency and selectivity. Another area of interest is the use of 2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide in the synthesis of peptides with specific biological activities, such as antimicrobial or anticancer peptides. Finally, there is potential for the use of 2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide in the synthesis of peptides for use in drug discovery and development.
Synthesemethoden
2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide can be synthesized by reacting 2-nitrophenylpropanoic acid with tert-butylamine and then coupling the resulting product with N-(2-cyanophenyl)propanamide. The reaction is typically carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a base such as triethylamine (TEA) or N-methylmorpholine (NMM).
Wissenschaftliche Forschungsanwendungen
2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide is widely used in peptide synthesis as a coupling reagent. It is commonly used in the synthesis of peptides containing unnatural amino acids or peptides with difficult coupling sites. 2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide has been shown to be an effective coupling reagent for a variety of amino acids, including arginine, lysine, and cysteine.
Eigenschaften
IUPAC Name |
2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12(21(5)11-15(22)20-17(2,3)4)16(23)19-14-9-7-6-8-13(14)10-18/h6-9,12H,11H2,1-5H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXHWRUOEKODFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C#N)N(C)CC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-[1-(2,4-dichlorophenyl)ethyl-methylsulfamoyl]pyrrolidine-2-carboxylate](/img/structure/B7545512.png)
![N-[2-(4-chlorophenoxy)ethyl]-3-(ethylsulfamoyl)-N-methylbenzamide](/img/structure/B7545518.png)
![5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide](/img/structure/B7545525.png)

![N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7545541.png)
![5-Chloro-4-[[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methyl]thiadiazole](/img/structure/B7545548.png)
![(4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7545554.png)


![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)
![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B7545572.png)

